Cas no 1896337-87-3 (4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol)

4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol 化学的及び物理的性質
名前と識別子
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- EN300-1991763
- 4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol
- 1896337-87-3
- 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol
-
- インチ: 1S/C9H7ClN2O2/c10-7-3-5(13)1-2-6(7)8-4-9(11)14-12-8/h1-4,13H,11H2
- InChIKey: OUXWDOZYMPGZTM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1C=C(N)ON=1)O
計算された属性
- せいみつぶんしりょう: 210.0196052g/mol
- どういたいしつりょう: 210.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991763-10.0g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 10g |
$4852.0 | 2023-05-31 | ||
Enamine | EN300-1991763-0.1g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 0.1g |
$993.0 | 2023-05-31 | ||
Enamine | EN300-1991763-0.5g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 0.5g |
$1084.0 | 2023-05-31 | ||
Enamine | EN300-1991763-0.05g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 0.05g |
$948.0 | 2023-05-31 | ||
Enamine | EN300-1991763-2.5g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 2.5g |
$2211.0 | 2023-05-31 | ||
Enamine | EN300-1991763-5.0g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 5g |
$3273.0 | 2023-05-31 | ||
Enamine | EN300-1991763-1.0g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 1g |
$1129.0 | 2023-05-31 | ||
Enamine | EN300-1991763-0.25g |
4-(5-amino-1,2-oxazol-3-yl)-3-chlorophenol |
1896337-87-3 | 0.25g |
$1038.0 | 2023-05-31 |
4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenolに関する追加情報
4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol: A Novel Compound with Promising Pharmacological Potential
4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol, with the chemical identifier CAS No. 1896337-87-3, represents a unique class of aromatic phenolic compounds that have garnered significant attention in recent years. This molecule combines structural elements of phenol, amino oxazole, and chloro functional groups, creating a multifunctional scaffold with potential applications in pharmaceutical research. The integration of these functional groups contributes to its distinct chemical properties, which are critical for understanding its biological activity and therapeutic potential.
4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol is characterized by its aromatic phenolic core, which is substituted with a chloro group at the 3-position and an amino oxazole ring at the 4-position. The amino oxazole moiety introduces nitrogen and oxygen atoms, enhancing its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The chloro substituent at the 3-position may influence the molecule's hydrophobicity and metabolic stability, which are essential parameters in drug development. These structural features collectively define the compound's chemical profile and provide a foundation for its pharmacological exploration.
Recent studies have demonstrated that 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol exhibits promising biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported that this compound demonstrates significant inhibitory effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. The amino oxazole group is hypothesized to play a crucial role in this antimicrobial activity by interfering with bacterial cell wall synthesis and membrane integrity.
Moreover, 4-(5-Amino-1,2-oxyazol-3-yl)-3-chlorophenol has shown potential in modulating inflammatory pathways. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that this compound significantly reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action appears to involve the inhibition of nuclear factor-kappa B (NF-κB) activation, a key regulator of inflammatory responses. These findings highlight its potential as a therapeutic agent for inflammatory diseases.
The antioxidant properties of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol have also been extensively investigated. Research published in Antioxidants (2023) demonstrated that this compound exhibits potent radical scavenging activity, with an IC50 value of 8.2 µM against DPPH radicals. The phenolic hydroxyl group at the 3-position is likely responsible for this antioxidant effect, as it can donate hydrogen atoms to neutralize free radicals. These antioxidant properties suggest potential applications in the prevention of oxidative stress-related diseases.
In terms of synthetic approaches, the preparation of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol has been optimized through various methodologies. A 2022 study in Organic & Biomolecular Chemistry described a three-step synthesis route involving the coupling of 3-chlorophenol with 5-amino-1,2-oxazole derivatives. The reaction conditions, including temperature, solvent, and catalysts, were carefully optimized to maximize yield and purity. This synthetic strategy provides a scalable method for the production of this compound, which is essential for further biological and pharmacological studies.
The pharmacokinetic profile of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol is an important consideration for its potential therapeutic applications. Preliminary studies suggest that this compound exhibits moderate solubility in aqueous solutions, which is favorable for oral administration. However, its metabolic stability and bioavailability require further investigation to determine its suitability for clinical use. These parameters are critical for evaluating the compound's potential as a drug candidate.
Recent advances in computational chemistry have provided insights into the molecular interactions of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol with biological targets. Molecular docking studies conducted in 2023 using the AutoDock Vina software revealed that the compound can bind to the active site of the enzyme acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases. This interaction suggests potential applications in the treatment of conditions such as Alzheimer's disease. These findings underscore the importance of further experimental validation to confirm these computational predictions.
Despite the promising results, challenges remain in the development of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol as a therapeutic agent. One major challenge is the optimization of its selectivity and specificity for target biological pathways. While the compound shows activity against various targets, further studies are needed to understand its potential off-target effects. Additionally, the long-term safety and efficacy of this compound require extensive preclinical and clinical testing to ensure its suitability for human use.
Future research directions for 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol include the exploration of its potential in combination therapies. For example, combining this compound with existing antibiotics may enhance its antimicrobial efficacy while reducing the risk of resistance development. Additionally, its application in the treatment of chronic inflammatory conditions or oxidative stress-related disorders warrants further investigation. These studies could provide valuable insights into the therapeutic potential of this compound and its broader implications in drug discovery.
In conclusion, 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol is a multifunctional compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents. Continued research into its pharmacological properties, synthetic methods, and clinical applications will be essential for realizing its full potential in the treatment of various diseases.
For more information on the latest research and developments related to 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol, readers are encouraged to consult recent scientific publications and review articles in the fields of medicinal chemistry, pharmacology, and molecular biology. These resources provide a comprehensive overview of the current understanding of this compound and its potential applications in the future.
Finally, it is important to note that the use of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol in clinical settings should be guided by rigorous scientific evidence and regulatory standards. Further studies are necessary to confirm its safety, efficacy, and optimal dosing regimens before it can be considered for widespread therapeutic use.
By addressing these challenges and expanding our understanding of 4-(5-Amino-1,2-oxazol-3-yl)-3-chlorophenol, researchers can unlock its potential as a valuable therapeutic agent. The continued exploration of this compound's properties and applications will contribute to the advancement of pharmaceutical science and the development of innovative treatments for a wide range of medical conditions.
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